molecular formula C16H15NO5S B11786190 2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid

2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid

Cat. No.: B11786190
M. Wt: 333.4 g/mol
InChI Key: HBYURQPAUFCUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is a complex organic compound that features a benzo[b][1,4]oxazine ring system substituted with a phenylsulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid typically involves the formation of the benzo[b][1,4]oxazine ring followed by the introduction of the phenylsulfonyl group and the acetic acid moiety. One common method involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions. The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride. The acetic acid moiety can be added through carboxylation reactions or by using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The phenylsulfonyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The phenylsulfonyl group and the benzo[b][1,4]oxazine ring system are likely to play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid: This compound shares a similar oxazine ring system but differs in the substitution pattern and functional groups.

    2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid: Another related compound with a different substitution pattern on the oxazine ring.

    4-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)-4-oxobutanoic acid: This compound features a similar benzo[b][1,4]oxazine ring system with different substituents.

Uniqueness

2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H15NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazin-2-yl]acetic acid

InChI

InChI=1S/C16H15NO5S/c18-16(19)10-12-11-17(14-8-4-5-9-15(14)22-12)23(20,21)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,18,19)

InChI Key

HBYURQPAUFCUJD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.